

Physicochemical properties of [Compound Name]

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-Depth Technical Guide to the Physicochemical Properties of Acetylsalicylic Acid (Aspirin)

Introduction

Acetylsalicylic acid, commonly known as aspirin, is a cornerstone of modern pharmacology. It is a non-steroidal anti-inflammatory drug (NSAID) with a rich history of use as an analgesic, antipyretic, and anti-inflammatory agent.^[1] Its therapeutic effects are primarily derived from its ability to irreversibly inhibit cyclooxygenase (COX) enzymes.^{[2][3]} More recently, its antiplatelet effects have been leveraged for the prevention of cardiovascular events such as heart attacks and strokes.^{[2][3]} This document provides a comprehensive overview of the core physicochemical properties of aspirin, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway.

Physicochemical Properties

Aspirin is a white, crystalline, weakly acidic substance.^[2] It is an acetyl derivative of salicylic acid and is known to be stable in dry air but gradually hydrolyzes into salicylic acid and acetic acid in the presence of moisture.^{[1][2]} This hydrolysis is why formulations of aspirin often have a faint vinegar-like smell.^[2]

Quantitative Data Summary

The fundamental physicochemical parameters of acetylsalicylic acid are summarized in the table below for easy reference and comparison.

Property	Value	Unit
Molecular Formula	C ₉ H ₈ O ₄	-
Molecular Weight	180.159	g/mol
Melting Point	135 - 136	°C
Boiling Point	140 (decomposes)	°C
Density	1.40	g/cm ³
pKa (at 25 °C)	3.5	-
Water Solubility (at 20-25 °C)	3 g/L (or 0.33 g/100 cm ³)	g/L

[Sources: 1, 2, 3, 5, 11]

Crystal Structure

Polymorphism, the ability of a substance to exist in more than one crystal structure, is a critical factor in drug development, affecting properties like solubility and bioavailability. For many years, aspirin was known to have only one crystal form (Form I). In this form, pairs of aspirin molecules create centrosymmetric dimers through hydrogen bonds involving the acetyl groups. [2] In 2005, a second polymorph (Form II) was discovered. In Form II, each aspirin molecule forms similar hydrogen bonds but with two adjacent molecules instead of one.[2] Both polymorphs share identical 2-dimensional sections and form identical dimer structures with respect to the carboxylic acid groups.[2][4]

Experimental Protocols

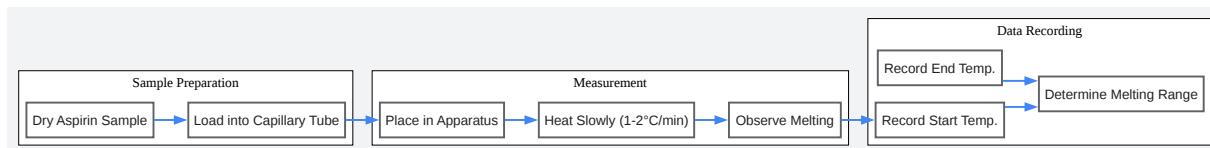
The determination of physicochemical properties is fundamental to drug characterization. The following sections detail the standard laboratory protocols for measuring key parameters of aspirin.

Melting Point Determination

The melting point is a crucial indicator of a substance's purity. A pure substance typically exhibits a sharp melting point, whereas impurities will broaden and lower the melting temperature range.[5][6]

Methodology:

- **Sample Preparation:** Ensure the aspirin sample is completely dry. Load a small amount (approx. 0.5 cm depth) of the finely powdered aspirin into a sealed melting point capillary tube.[5][6]
- **Apparatus Setup:** Place the capillary tube into a melting point apparatus. This can be a commercial device or an oil/glycerol bath setup with a thermometer.[5][6]
- **Heating:** Heat the apparatus slowly, especially near the expected melting point (around 130°C).[7] A rate of approximately 1-2°C per minute is recommended to ensure thermal equilibrium.[8]
- **Observation:** Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. For pure aspirin, this range is typically between 138-140°C.[8]



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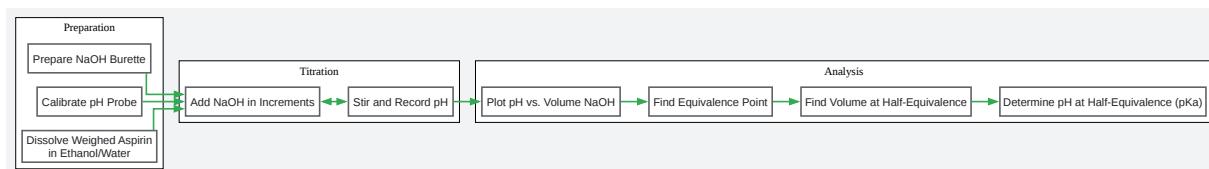
Workflow for Melting Point Determination.

pKa Determination by Titration

The acid dissociation constant (pKa) is a measure of a molecule's acidity. For an acid, when the pH of the solution equals the pKa, the concentrations of the protonated (acidic) and deprotonated (conjugate base) forms are equal.[9]

Methodology:

- **Solution Preparation:** Accurately weigh a known amount of aspirin (e.g., 0.36 g) and dissolve it in a mixture of ethanol and deionized water (e.g., 10 cm³ ethanol and 90 cm³ water).[9][10] Ethanol is used to aid the dissolution of the poorly water-soluble aspirin.[9]
- **Titration Setup:** Fill a burette with a standardized strong base, typically 0.10 mol dm⁻³ sodium hydroxide (NaOH) solution. Place a calibrated pH probe into the aspirin solution.[9][10]
- **Titration Process:** Add the NaOH solution in small, measured increments (e.g., 2 cm³). After each addition, stir the solution thoroughly and record the pH.[9] As the pH begins to change rapidly near the equivalence point, reduce the increment size (e.g., 0.5 cm³) for greater accuracy.[9]
- **Data Analysis:** Plot a graph of pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve. The volume of NaOH at the halfway point to equivalence is then determined. The pH at this halfway point is equal to the pKa of aspirin.[9][10]



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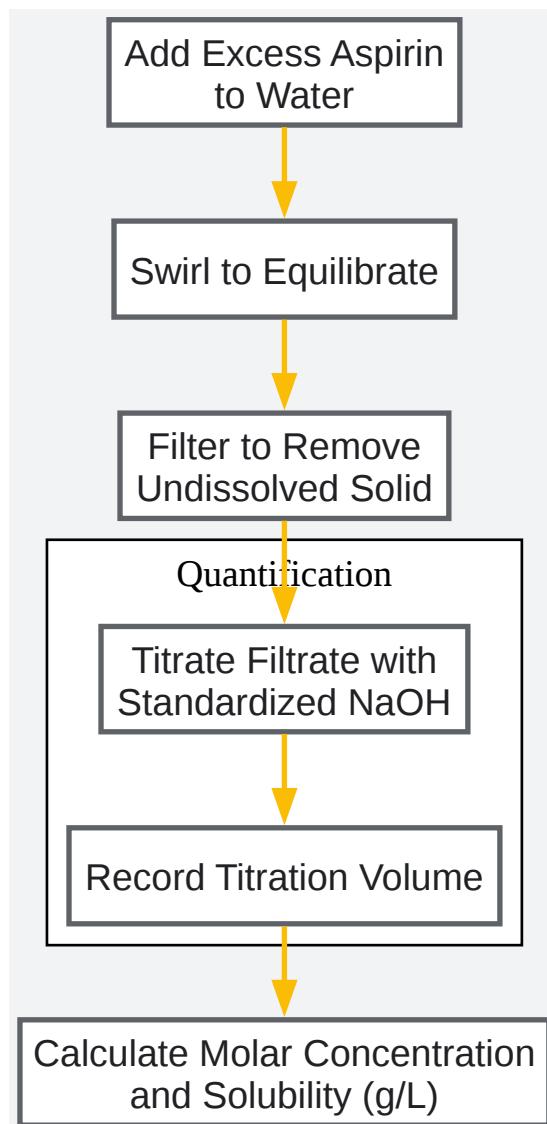
Workflow for pKa Determination via Titration.

Aqueous Solubility Determination

Solubility is a critical property influencing a drug's dissolution rate and bioavailability. Aspirin is poorly soluble in water.

Methodology:

- Solution Preparation: Add an excess amount of aspirin (e.g., 0.5 g) to a fixed volume of distilled water (e.g., 50 cm³) in a conical flask.[11]
- Equilibration: Swirl the mixture for a set period (e.g., 5 minutes) to facilitate dissolution and allow it to reach equilibrium.[11] For more rigorous results, the solution can be left to stand for a longer period.[11]
- Separation: Filter the solution to remove any undissolved solid, collecting the saturated aspirin solution in a dry flask.[11]
- Quantification (Titration): Take a precise volume of the filtrate (e.g., 10 cm³) and titrate it with a standardized low-concentration sodium hydroxide solution (e.g., 0.020 mol dm⁻³) using phenolphthalein as an indicator.[11]
- Calculation: From the volume of NaOH used in the titration, calculate the molar concentration of aspirin in the saturated solution. Convert this concentration to the desired units (e.g., g/L).



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Workflow for Aqueous Solubility Determination.

Mechanism of Action: Signaling Pathway

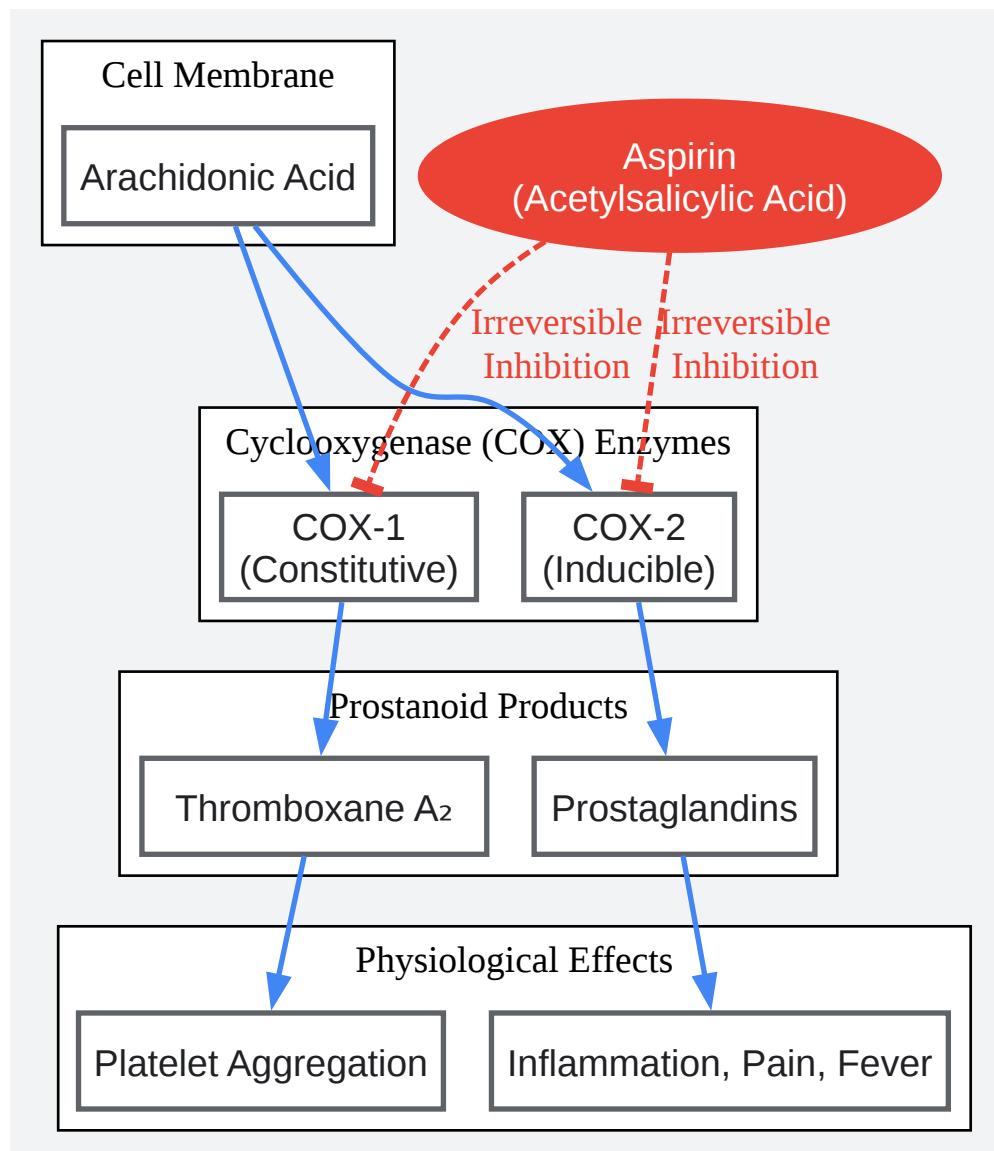
The primary therapeutic effects of aspirin stem from its irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.^{[2][3]} These enzymes are responsible for the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.^{[3][12]}

Aspirin acts as an acetylating agent, covalently attaching an acetyl group to a serine residue (specifically Ser-530) in the active site of the COX enzymes.^{[2][3][13]} This covalent

modification permanently deactivates the enzyme, a mechanism known as "suicide inhibition".

[2] This irreversible action distinguishes aspirin from other NSAIDs like ibuprofen, which are reversible inhibitors.[2][3]

- Inhibition of COX-1: In platelets, which lack a nucleus and cannot synthesize new proteins, the inhibition of COX-1 by aspirin is permanent for the lifespan of the platelet (8–9 days).[2] This blocks the production of thromboxane A₂, a potent platelet aggregator, accounting for aspirin's antithrombotic (anti-clotting) effects.[3]
- Inhibition of COX-2: COX-2 is typically induced during an inflammatory response.[12] By inhibiting COX-2, aspirin reduces the synthesis of pro-inflammatory prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.[2][3] Interestingly, the acetylation of COX-2 by aspirin modifies its enzymatic activity, causing it to produce anti-inflammatory mediators called epi-lipoxins.[2][3]



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Aspirin's Inhibition of the COX Signaling Pathway.

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- To cite this document: BenchChem. [Physicochemical properties of [Compound Name]]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824929#physicochemical-properties-of-compound-name]

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